molecular formula C12H25Cl B051209 1-Chlorododecane CAS No. 112-52-7

1-Chlorododecane

Cat. No. B051209
Key on ui cas rn: 112-52-7
M. Wt: 204.78 g/mol
InChI Key: YAYNEUUHHLGGAH-UHFFFAOYSA-N
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Patent
US04100210

Procedure details

Into a reactor system in accordance with FIG. 1 there were pumped jointly per hour 1.65 kg lauryl alcohol (purity: 97%) and 0.41 kg phosphorus trichloride. The cooling was performed in reaction zone 1 in such a way that the outlet temperature was about 110° C. The residence time in reaction zone 1 was 5 minutes. Following preheating to 150° C for 2.5 minutes, the reaction mixture reached reaction zone 2 in which the reaction temperature was maintained with superheated steam at 165° C. The residence time in reaction zone 2 was 26 minutes. By means of a pressure maintenance valve, the entire reactor system was under a pressure of 30 atm. The product obtained in this manner separated out immediately into two phases. One obtained per hour 1.8 kg of the organic phase corresponding to a yield of 97.5% of lauryl chloride with respect to lauryl alcohol. The purity amounted to 95 weight-percent of lauryl chloride. The product contained 0.14 weight-percent of dilauryl ether. Space-time yield: 1.4 kg/hour, liter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.65 kg
Type
reactant
Reaction Step Two
Quantity
0.41 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].P(Cl)(Cl)[Cl:15]>>[CH2:1]([Cl:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Two
Name
Quantity
1.65 kg
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Three
Name
Quantity
0.41 kg
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Into a reactor system in accordance with FIG. 1 there were pumped jointly per hour
CUSTOM
Type
CUSTOM
Details
The cooling was performed in reaction zone 1 in such a way that the outlet temperature
CUSTOM
Type
CUSTOM
Details
was about 110° C
CUSTOM
Type
CUSTOM
Details
The residence time in reaction zone 1
WAIT
Type
WAIT
Details
Following preheating to 150° C for 2.5 minutes
Duration
2.5 min
CUSTOM
Type
CUSTOM
Details
reaction zone 2 in which the reaction temperature
CUSTOM
Type
CUSTOM
Details
The residence time in reaction zone 2
WAIT
Type
WAIT
Details
was 26 minutes
Duration
26 min
CUSTOM
Type
CUSTOM
Details
By means of a pressure maintenance valve, the entire reactor system was under a pressure of 30 atm
CUSTOM
Type
CUSTOM
Details
The product obtained in this manner
CUSTOM
Type
CUSTOM
Details
separated out immediately into two phases

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 kg
Name
Type
product
Smiles
C(CCCCCCCCCCC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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